molecular formula C6H6O3<br>C6H3(OH)3<br>C6H6O3 B1678534 Pyrogallol CAS No. 87-66-1

Pyrogallol

Cat. No. B1678534
CAS RN: 87-66-1
M. Wt: 126.11 g/mol
InChI Key: WQGWDDDVZFFDIG-UHFFFAOYSA-N
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Description

Pyrogallol is an organic compound with the formula C6H3(OH)3. It is a water-soluble, white solid, although samples are typically brownish due to its sensitivity towards oxygen . It is one of three isomers of benzenetriols .


Synthesis Analysis

Pyrogallol is produced in the manner first reported by Scheele in 1786: heating gallic acid to induce decarboxylation . An artificial pathway for de novo pyrogallol production was established and this pathway only needed two exogenous enzymes . Pyrogallol is more reactive than these compounds, so it was possible to apply a minor reaction temperature .


Molecular Structure Analysis

Pyrogallol is a benzotropolone structure . The stable negative ion of pyrogallol property is possessed by the negative charge delocalization by its benzene ring .


Chemical Reactions Analysis

In alkaline solution, pyrogallol undergoes deprotonation. Such solutions absorb oxygen from the air, turning brown . Pyrogallol was found as the main component of Rumex obtusifolius seed extract, which showed a very potent antifungal property .


Physical And Chemical Properties Analysis

Pyrogallol is a water-soluble, white solid although samples are typically brownish because of its sensitivity toward oxygen . The stable negative ion of pyrogallol property is possessed by the negative charge delocalization by its benzene ring .

Scientific Research Applications

Antioxidant and Superoxide Dismutase Assay

  • Superoxide Anion Radical Involvement : Pyrogallol's autoxidation is significantly influenced by the superoxide anion radical, especially at certain pH levels. This property of pyrogallol has been utilized to assay superoxide dismutase activity, a critical enzyme in the body's antioxidant defense system (Marklund & Marklund, 1974).
  • Improved Assay Method : Pyrogallol's autoxidation method has been refined for better assessment of superoxide-scavenging capabilities of antioxidants, making it a reliable and affordable assay suitable for various antioxidants (Li, 2012).

Functional Materials and Biomedical Applications

  • Plant-Inspired Functional Materials : Pyrogallol-containing molecules are extensively used in plants and have recently attracted interest for their adhesiveness and potential in energy storage/generation, medical devices, and membrane technologies. These molecules can bind to almost all biomacromolecules and are pivotal in creating hydrogels and thin films (Shin, Park, & Lee, 2019).
  • Antibacterial and Bonding Properties in Dental Applications : Pyrogallol has shown promising antibacterial activity and bonding strength in dental polymers, suggesting its potential in enhancing dental treatments (Kharouf et al., 2021).

Industrial and Environmental Applications

  • Microbial Synthesis for Various Industries : Genetically engineered Escherichia coli has been used to synthesize pyrogallol, indicating its potential for large-scale biomanufacturing. Pyrogallol finds applications in food, agriculture, dyeing, and pharmaceutical industries due to its diverse properties (Wang, Shen, Yuan, & Yan, 2018).
  • Allelopathic Effects on Cyanobacteria : Pyrogallol's allelopathic mechanism, particularly its impact on gene expression and antioxidant systems in Microcystis aeruginosa, highlights its potential in controlling harmful algal blooms (Shao et al., 2009).

Cancer Research

  • Anticancer Properties : Studies have shown pyrogallol's ability to induce cell cycle arrest and apoptosis in cancer cells, particularly in human lung cancer cells. This suggests its potential as a therapeutic agent in cancer treatment (Yang et al., 2009).

Chemical Analysis and Catalysis

  • Analytical Applications : Pyrogallol has been used in novel oscillating chemical reactions for kinetic determination, demonstrating its utility in analytical chemistry (Hu et al., 2007).

Biofuels and Oxidation Stability

  • Enhancing Biofuel Stability : Pyrogallol's antioxidant properties have been utilized to improve the storage and oxidation stability of biodiesel, making it a valuable additive in the biofuel industry (Obadiah et al., 2012).

Safety And Hazards

Pyrogallol use, e.g. in hair dye formulations, is declining because of concerns about its toxicity. Its LD50 (oral, rat) is 300 mg/kg . It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

benzene-1,2,3-triol
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InChI

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H
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InChI Key

WQGWDDDVZFFDIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)O)O
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Molecular Formula

C6H6O3, Array
Record name PYROGALLIC ACID
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Related CAS

30813-84-4
Record name Pyrogallol polymer
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DSSTOX Substance ID

DTXSID6025983
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Molecular Weight

126.11 g/mol
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Physical Description

Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Odorless, white to gray solid; [CAMEO], Solid, WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992), 309 °C
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Solubility

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, 1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide, Soluble in oxygenated solvents, Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C, In water, 5.07X10+5 mg/L at 25 °C, 507 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 60 (good)
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Density

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.453 g/cu cm at 4 °C, Relative density (water = 1): 1.45
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Vapor Pressure

10 mmHg at 333.9 °F (NTP, 1992), 0.000479 [mmHg], 4.79X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 168 °C: 1.33
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Mechanism of Action

Pyrogallol (PG) as a polyphenol induces apoptosis in cells. The effects of PG on the growth and death of endothelial cells (ECs) /were examined/. PG dose-dependently inhibited the growth of calf pulmonary artery endothelial cells (CPAEC) and human umbilical vein endothelial cells (HUVEC). PG also induced apoptosis in both cells accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)). CPAEC were more sensitive to PG than HUVEC concerning cell growth and death. Caspase inhibitors (pan-caspase, caspase-3, -8 or -9 inhibitor) did not affect the growth inhibition of CPAEC by PG. However, pan-caspase inhibitor (Z-VAD) significantly reduced apoptosis and the loss of DeltaPsi(m) in PG-treated CPAEC. PG reduced ROS level and increased GSH depleted cell numbers in CPAEC. While Z-VAD increased ROS levels in PG-treated CPAEC, it decreased GSH depleted cell numbers. In conclusion, PG inhibited the growth of ECs, especially CPAEC via caspase-dependent apoptosis and GSH depletion., Pyrogallol (PG) as a polyphenol compound induces apoptosis in several types of cells. Here, we evaluated the effects of PG on endothelial cells (ECs), especially calf pulmonary artery endothelial cells (CPAEC) in relation to the cell growth, ROS and glutathione (GSH) levels. PG dose-dependently inhibited the growth of CPAEC and human umbilical vein endothelial cells (HUVEC) at 24 h. PG also induced apoptosis in CPAEC, which was accompanied by the loss of mitochondrial membrane potential (MMP; DeltaPsim). PG decreased ROS level including O2*- and PG dose-dependently increased GSH depleted cell number in both EC types. N-acetyl-cysteine (NAC; a well-known antioxidant) increased ROS levels in PG-treated CPAEC with the prevention of cell death and GSH depletion. In conclusion, PG inhibited the growth of ECs, especially CPAEC via apoptosis. PG-induced EC death was related to GSH depletion rather than ROS level changes., Treatment with 50 or 100 uM pyrogallol (PG) significantly inhibited the cell growth of human pulmonary A549 cells for 72 hr. DNA flow cytometric analysis indicated that PG slightly induced a G1 phase arrest of the cell cycle at 24 or 48 hr, but did not induce the specific cell cycle arrest at 72 hr. Intracellular GSH depletion was observed in PG-treated cells. PG induced apoptosis in A549 cells, as evidenced by sub-G1 cells, annexin V staining cells, and the loss of mitochondrial membrane potential (DeltaPsi(m)). The intracellular ROS (reactive oxygen species) level including O(2)(*-) increased in PG-treated A549 cells at 24 and 48 hr, and persisted at 72 hr. The changes in GSH as well as ROS levels by PG affected the cell viability in A549 cells. In conclusion, PG inhibited the growth of human pulmonary A549 cells by inducing cell cycle arrest as well as triggering apoptosis., Pyrogallol (PG) decreased the viability of human pulmonary adenocarcinoma Calu-6 cells in a dose- and time-dependent manner. The induction of apoptosis by PG was accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)), cytochrome c release from mitochondria and activation of caspase-3 and caspase-8. All tested caspase inhibitors, especially the pan-caspase inhibitor (Z-VAD), markedly rescued Calu-6 cells from PG-induced cell death. Rescue was accompanied by inhibition of caspase-3 activation and PARP cleavage. Treatment with Z-VAD also prevented the loss of mitochondrial membrane potential (DeltaPsi(m)). In conclusion, PG inhibits the growth of Calu-6 cells via caspase-dependent apoptosis., For more Mechanism of Action (Complete) data for Pyrogallic acid (7 total), please visit the HSDB record page.
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Product Name

Pyrogallol

Color/Form

White, lustrous crystals or plates, White crystals, becomes grayish on exposure to light and air, Leaflets or needles

CAS RN

87-66-1
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Melting Point

271 to 273 °F (NTP, 1992), 133 °C, 131-134 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PYROGALLIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution consisting of 0.4 g of NaOH (10 mmol) dissolved in 10 mL H2O was freeze-thaw degassed three times under Ar. This solution was then added via cannula under Ar to a 250 mL Parr bottle containing 1,2,3,4-tetrahydroxybenzene (1.42 g, 10 mmol) and 5% Rh/Al2O3 (0.25 g), which had been flushed with Ar and then sealed with a septum. The resulting red/brown solution was hydrogenated under 50 psi. H2 using a Parr Hydrogenator. After 12 h, the solution was filtered through Celite® and the catalyst rinsed with 10 mL H2O. The resulting dark brown solution was adjusted to pH=6.0 with 10% HCl and then concentrated to a brown oil. The oil was dissolved in 50 mL 0.5 M H2SO4 that had been degassed by aeration with Ar for 20 minutes. The solution was heated to reflux under Ar for 12 h, cooled to room temperature, and then extracted with Et2O (4×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to a brown oil. Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C. afforded 0.56 g pyrogallol (4.44 mmol, 44% yield) as a white, crystalline solid.
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

The product of Example 3 was added to 48% aqueous hydrobromic acid (400 parts) and the mixture boiled under reflux in an atmosphere of nitrogen for one hour. The hydrobromic acid was then evaporated off under reduced pressure to leave crude pyrogallol (40 parts, 90% yield), melting point 124°-130° C., the structure of which was confirmed by its nuclear magnetic resonance spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

Synthesis of pyrogallol subsequently switched to a strategy where gallic acid solutions containing PCA contamination were added to the culture medium of RB791serA::aroB/pSK6.234, which carried plasmid-localized aroY and utilized the same system for plasmid maintenance as KL7/pSK6.161. It was unlear whether protocatechuate decarboxylase expressed in RB791serA::aroB/pSK6.234 would have access to the gallic acid added to the culture medium although this strategy, from the outset, benefited from the knowledge that stationary phase E. coli are more tolerant of catechol's toxicity (Draths, K. M. et al., J. Am. Chem. Soc. 117:2395 (1995)). Accordingly, RB791serA::aroB/pSK6.234 was cultured under fermentor conditions to stationary phase. Gallic acid and PCA were added to the culture medium to give conentrations of 115 mM and 4.5 mM, respectively, followed by termination of glucose addition. Airflow was also terminated and the fermentor was sparged with a continuous flow of N2. Within 14 h (FIG. 8), gallic acid and PCA were converted into a solution containing 112 mM pyrogallol (97%) and 4 mM catechol. Repetition of the decarboxylation with culture supernatant produced by KL7/pSK6.161 resulted in a 93% yield of pyrogallol. The concentrations of DHS, DAH, and glutamic acid remained unchanged. Pyrogallol was isolated from cell-free culture supernatants by extraction with EtOAc. Removal of solvent from the charcoal-decolorized organic layer followed by heating under vacuum to remove catechol contamination afforded pyrogallol as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An aliquot of the inventive oxygen-enriched output material was tested for peroxidase activity by using a commercially available horseradish peroxidase and a pyrogallol assay (Sigma). Briefly, pyrogallol stock solution was prepared with deionized water. Pyrogallol measures peroxidase activity of the horseradish peroxidase enzyme on the fluid as it reacts with a substrate (such as hydrogen peroxide), to yield purpurogallin and water. Test fluid with horseradish peroxidase, pyrogallol and the appropriate potassium phosphate buffer were compared with other fluids. Hydrogen peroxide served as the positive control. The other fluids tested were water that was oxygenated and pressurized in a pressure pot, up to 100 psi to reach the desired dissolved oxygen level (Pressure Pot), while the other fluid was oxygenated with an air stone in an open beaker (Fine Bubble). All fluids tested were maintained at room temperature, and measured approximately 55 ppm dissolved oxygen level (by FOXY probe). Water samples were tested by adding the enzymatic reagents. Continuous spectrophotometric rate determination was made at A420 nm, and room temperature (25 degrees Celsius).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

To 100 parts of pyrogallol triacetate as prepared above were added glacial acetic acid (364 parts) and 2 N HCl solution (3640 parts) and the mixture refluxed for three hours under a nitrogen blanket. Continuous ether extraction followed by evaporation of the extract gave an oil which slowly crystallised. Recrystallisation from toluene gave pyrogallol (44 parts, 87% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrogallol
Reactant of Route 2
Pyrogallol
Reactant of Route 3
Pyrogallol
Reactant of Route 4
Pyrogallol
Reactant of Route 5
Pyrogallol
Reactant of Route 6
Pyrogallol

Citations

For This Compound
93,700
Citations
M Shin, E Park, H Lee - Advanced functional materials, 2019 - Wiley Online Library
… characteristics and biological activities of pyrogallol-containing molecules, strategies for … pyrogallol research, we begin by describing the basic physicochemical properties of pyrogallol …
Number of citations: 135 onlinelibrary.wiley.com
H Kumari, CA Deakyne, JL Atwood - Accounts of chemical …, 2014 - ACS Publications
Conspectus Nanoassemblies of hydrogen-bonded and metal-seamed pyrogallol[4]arenes have been shown to possess novel solution-phase geometries. Further, we have …
Number of citations: 82 pubs.acs.org
SL Marklund - Handbook Methods For Oxygen Radical Research, 2018 - taylorfrancis.com
Many substances autoxidize with the formation of O2 −, and in some cases, O2 − participates as a chain-propagating species in the process. The inhibition of autoxidation in the …
Number of citations: 422 www.taylorfrancis.com
R Gao, Z Yuan, Z Zhao, X Gao - Bioelectrochemistry and Bioenergetics, 1998 - Elsevier
… of the pyrogallol method is that the autoxidizing substance, pyrogallol, serves both as the source of O 2 · and as the indicating scavenger for O 2 · . Although pyrogallol methods were …
Number of citations: 281 www.sciencedirect.com
K Furuno, T Akasako, N Sugihara - Biological and Pharmaceutical …, 2002 - jstage.jst.go.jp
MATERIALS AND METHODS Materials The chemical reagents used were obtained from the following companies: flavonoids from Funakoshi Co.(Tokyo, Japan); gallic acid, gallic acid n…
Number of citations: 206 www.jstage.jst.go.jp
X Li - Journal of agricultural and food chemistry, 2012 - ACS Publications
… The applicability of the original pyrogallol method for such … pyrogallol solution may produce different • O 2 – substrate concentrations. In this case, we can adjust the volume of pyrogallol …
Number of citations: 340 pubs.acs.org
G Upadhyay, SP Gupta, O Prakash… - Chemico-biological …, 2010 - Elsevier
… in combating pyrogallol-mediated toxicity in clinics remains elusive. This review summarizes the harmful effects of pyrogallol in vital systems, the known mechanism of pyrogallol-…
Number of citations: 71 www.sciencedirect.com
SB Ozturk Sarikaya - Journal of Enzyme Inhibition and Medicinal …, 2015 - Taylor & Francis
… , pyrogallol was an effective of all the scavenging and reducing power results. In this study, pyrogallol … The results showed that pyrogallol exhibited potent acetylcholinesteras inhibitory …
Number of citations: 61 www.tandfonline.com
I Kocaçalışkan, I Talan, I Terzi - Zeitschrift für Naturforschung C, 2006 - degruyter.com
… allelochemicals catechol and pyrogallol belonging to phenolic compounds … , pyrogallol is an important degradation product of plant debris/litter. In addition, both catechol and pyrogallol …
Number of citations: 140 www.degruyter.com
K Saeki, S Hayakawa, M Isemura, T Miyase - Phytochemistry, 2000 - Elsevier
Several catechin compounds were examined for their ability to induce apoptosis in human hystiocytic lymphoma U937 cells. Catechins with a pyrogallol-type structure in a B-ring …
Number of citations: 145 www.sciencedirect.com

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